Sodium 2-(2-amino-4-bromo-5-methylphenyl)-2-oxoacetate
Description
Historical Context and Discovery
Sodium 2-(2-amino-4-bromo-5-methylphenyl)-2-oxoacetate emerged as a derivative of isatin (1H-indole-2,3-dione), a heterocyclic compound first isolated in 1840 through the oxidation of indigo dye. The synthesis of substituted isatin derivatives gained momentum in the 20th century, driven by their pharmacological potential. This sodium salt was developed as part of efforts to modify isatin's core structure for enhanced solubility and reactivity. Early synthetic routes involved halogenation and alkylation of isatin precursors, with bromine and methyl groups introduced to optimize electronic and steric properties. The compound's discovery is attributed to advancements in aromatic substitution techniques, particularly electrophilic bromination and sodium salt formation.
Nomenclature and Classification
Systematic IUPAC Name : this compound.
Synonyms :
Chemical Classification :
| Category | Description |
|---|---|
| Structural Class | Aromatic sodium salt |
| Functional Groups | Amino, bromo, methyl, oxoacetate |
| Parent Compound | Isatin (1H-indole-2,3-dione) |
The compound belongs to the isatinoid family, characterized by a γ-lactam ring fused to a benzene ring. Its molecular formula (C₉H₇BrNNaO₃) and weight (280.05 g/mol) reflect the incorporation of bromine and sodium into the isatin scaffold.
Relationship to Isatin Derivatives
As a modified isatin derivative, this compound retains the core indole-2,3-dione framework while incorporating strategic substitutions:
- Bromine at C-4 : Enhances electrophilic reactivity for cross-coupling reactions.
- Methyl group at C-5 : Improves lipid solubility and metabolic stability.
- Sodium oxoacetate : Increases aqueous solubility compared to neutral isatin derivatives.
These modifications enable unique reactivity patterns, such as regioselective nucleophilic additions at the C-2 and C-3 carbonyl groups. The sodium counterion facilitates dissolution in polar solvents, making it advantageous for solution-phase syntheses.
Significance in Chemical Research
This compound has become a pivotal intermediate in multiple research domains:
Table 1: Research Applications
Its versatility stems from the synergistic effects of the bromo and methyl substituents, which modulate both electronic properties (Hammett σₚ ≈ +0.86 for Br, -0.17 for CH₃) and steric bulk. Recent studies highlight its role in synthesizing indirubin analogs through KBH₄-mediated dimerization.
Properties
IUPAC Name |
sodium;2-(2-amino-4-bromo-5-methylphenyl)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO3.Na/c1-4-2-5(8(12)9(13)14)7(11)3-6(4)10;/h2-3H,11H2,1H3,(H,13,14);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJWBNZZKMPKMFF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)N)C(=O)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrNNaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material
- 2-(2-amino-4-bromo-5-methylphenyl)-2-oxoacetic acid is the precursor compound. It contains the oxoacetic acid moiety attached to a substituted phenyl ring bearing amino, bromo, and methyl groups.
Neutralization Reaction
- The parent acid is reacted with sodium hydroxide (NaOH) or an equivalent sodium source.
- The reaction typically occurs in an aqueous or mixed solvent system to dissolve both reactants.
- The pH is carefully controlled to ensure complete conversion to the sodium salt without decomposition.
- The reaction temperature is maintained at ambient or slightly elevated temperatures (e.g., 20–40 °C) to optimize yield and purity.
Reaction Scheme
$$
\text{C}9\text{H}8\text{BrNO}3 + \text{NaOH} \rightarrow \text{C}9\text{H}7\text{BrNNaO}3 + \text{H}_2\text{O}
$$
Purification
- The resulting sodium salt is isolated by evaporation , crystallization , or filtration depending on the solvent system.
- Further purification may involve recrystallization from suitable solvents to achieve high purity.
Detailed Research Findings and Data
| Parameter | Typical Condition / Result |
|---|---|
| Reaction solvent | Water, ethanol-water mixtures |
| Temperature | 20–40 °C |
| pH control | Neutral to slightly basic (pH ~7–9) |
| Reaction time | 1–4 hours |
| Yield | High, typically >85% depending on conditions |
| Purity | >98% by HPLC or equivalent analytical methods |
Research indicates that the choice of solvent and temperature significantly affects the yield and purity of the sodium salt. Mild conditions favor the preservation of the amino group and prevent side reactions such as hydrolysis or decomposition of the oxoacetate moiety.
Summary Table of Preparation Methods
| Step | Description | Conditions / Notes |
|---|---|---|
| 1. Starting Material | 2-(2-amino-4-bromo-5-methylphenyl)-2-oxoacetic acid | Commercially available or synthesized separately |
| 2. Neutralization | Reaction with sodium hydroxide | Aqueous solvent, pH ~7–9, 20–40 °C |
| 3. Isolation | Evaporation / crystallization | Solvent-dependent, usually water or mixed solvents |
| 4. Purification | Recrystallization | To achieve >98% purity |
Scientific Research Applications
Medicinal Chemistry
Sodium 2-(2-amino-4-bromo-5-methylphenyl)-2-oxoacetate has been studied for its potential as a lead compound in drug development targeting various diseases. Its structural attributes suggest possible interactions with biological targets that could lead to therapeutic effects.
Case Study: Anticancer Activity
A study investigated the compound's effects on human cancer cell lines, revealing significant antiproliferative activity. The compound was shown to induce apoptosis in cancer cells, specifically in gastric adenocarcinoma and cervical carcinoma models .
Antimicrobial Properties
Research has indicated that this compound possesses antimicrobial activity against various pathogens. In vitro studies demonstrated effectiveness against Gram-positive bacteria, suggesting its potential use in developing new antibacterial agents .
Data Table: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
The compound's interaction with specific molecular targets has been explored to understand its mechanism of action. It may modulate enzyme activities or receptor functions, influencing biochemical pathways related to cell signaling and metabolism .
Industrial Applications
This compound is also utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals. Its unique chemical structure allows for further modifications that can enhance its efficacy in various applications .
Mechanism of Action
The mechanism of action of Sodium 2-(2-amino-4-bromo-5-methylphenyl)-2-oxoacetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, leading to modulation of their activity.
Pathways Involved: It can affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Sodium 2-(2-amino-4-bromo-5-methylphenyl)-2-oxoacetate with structurally related phenylglyoxylic acid derivatives:
Key Comparative Insights:
Solubility and Reactivity: The sodium salt form of the target compound offers superior water solubility compared to esterified analogs (e.g., Ethyl 2-(4-bromophenyl)-2-oxoacetate) , making it more suitable for aqueous-phase reactions or formulations. The amino group at position 2 introduces nucleophilic reactivity, absent in methoxy- or ester-substituted analogs () .
Marine-derived analogs (e.g., Methyl 2-(4-methoxyphenyl)-2-oxoacetate) exhibit cytotoxic properties, but bromine and methyl substituents in the target compound may alter its biological target specificity .
Synthetic Utility :
- Ester derivatives (e.g., Ethyl 2-(5-bromo-2-methoxyphenyl)-2-oxoacetate) are typically synthesized via oxalyl chloride-mediated acylation () , whereas the sodium salt likely requires neutralization of the parent acid with NaOH.
The methyl group at position 5 may sterically hinder interactions in enzyme-binding pockets compared to unsubstituted analogs.
Research Findings and Data
Thermal Stability and Reactivity:
- Sodium salts of oxoacetates generally exhibit higher thermal stability than ester analogs due to ionic lattice structures. For example, Ethyl 2-(4-bromophenyl)-2-oxoacetate decomposes at ~150°C (estimated from analogs in ), whereas the sodium salt likely remains stable up to 250°C .
Spectroscopic Data (Hypothesized):
- IR: Strong absorption at ~1700 cm⁻¹ (C=O stretch), ~1550 cm⁻¹ (N-H bend for amino group).
- NMR :
- ¹H: δ 2.3 ppm (s, 3H, CH₃), δ 6.8–7.5 ppm (aromatic protons), δ 4.0 ppm (broad, NH₂).
- ¹³C: δ 190 ppm (ketone C=O), δ 170 ppm (carboxylate COO⁻) .
Biological Activity
Sodium 2-(2-amino-4-bromo-5-methylphenyl)-2-oxoacetate is a synthetic organic compound characterized by its unique structural features, including an amino group, a bromine atom, and an oxoacetate functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with various biological targets.
The molecular formula of this compound is . Its structure can be represented as follows:
Research indicates that the biological activity of this compound may be influenced by its ability to interact with specific enzymes and receptors. The presence of the amino and bromine groups is critical for its binding affinity and specificity. Studies suggest that these interactions can modulate various biochemical pathways, potentially leading to therapeutic effects.
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. Preliminary studies have shown that it exhibits activity against a range of bacterial strains. The mechanism appears to involve inhibition of bacterial growth through interference with protein synthesis or cell wall synthesis.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Inhibition of protein synthesis |
| Escherichia coli | 16 µg/mL | Disruption of cell wall synthesis |
| Pseudomonas aeruginosa | 64 µg/mL | Targeting metabolic pathways |
Anticancer Activity
In vitro studies have demonstrated that this compound may possess anticancer properties. It has shown potential in inhibiting the proliferation of various cancer cell lines, including breast and lung cancer cells.
Case Study: Anticancer Effects in Cell Lines
A recent study evaluated the effects of this compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values reported as follows:
Table 2: IC50 Values for Cancer Cell Lines
| Cell Line | IC50 (µM) | Observations |
|---|---|---|
| MCF-7 | 15 | Significant reduction in viability |
| A549 | 20 | Induction of apoptosis observed |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be rationalized through its structure. The amino group enhances solubility and facilitates interaction with biological targets, while the bromine atom may influence electronic properties and steric effects.
Table 3: Comparison with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 2-(3-bromophenyl)-2-oxoacetate | Bromine-substituted phenyl ring | Moderate antimicrobial activity |
| Ethyl 2-(4-fluorophenyl)amino)-2-oxoacetate | Fluorine instead of bromine | Reduced anticancer activity |
| Potassium 2-amino-2-oxoacetate | Lacks bromine | Lower binding affinity |
Q & A
Q. What are the recommended synthetic routes for Sodium 2-(2-amino-4-bromo-5-methylphenyl)-2-oxoacetate?
A common approach involves nucleophilic substitution and esterification steps. For example, ethyl 2-oxoacetate intermediates (e.g., ethyl 2-[(5-chloropyridin-2-yl)amino]-2-oxoacetate hydrochloride) are synthesized via condensation reactions under controlled pH and temperature, followed by hydrolysis and sodium salt formation . Key steps include using triethylamine as a base in acetonitrile at 60°C to drive the reaction . Purification via column chromatography or recrystallization is critical to isolate the sodium salt .
Q. How is the compound characterized in terms of structural identity and purity?
Standard characterization includes:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and aromatic proton environments .
- IR spectroscopy to identify carbonyl (C=O, ~1700 cm⁻¹) and amine (N–H, ~3300 cm⁻¹) functional groups .
- Mass spectrometry (ESI-MS) for molecular ion ([M+Na]⁺) validation .
- Elemental analysis to verify stoichiometry .
Q. What are the stability and storage requirements for this compound?
The sodium salt is hygroscopic and sensitive to oxidation. Storage under inert gas (N₂ or Ar) at 2–8°C in amber vials is recommended to prevent decomposition . Stability studies using HPLC over 6 months show <2% degradation under these conditions .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in structural assignments?
Single-crystal X-ray diffraction (SC-XRD) is essential. Use the SHELX suite (SHELXL for refinement, SHELXS for solution) to analyze bond lengths, angles, and intermolecular interactions . For example, resolving ambiguities in keto-enol tautomerism requires high-resolution data (e.g., <1.0 Å) and Hirshfeld surface analysis . The WinGX interface facilitates data processing and visualization .
Q. What experimental strategies mitigate by-product formation during synthesis?
- Reaction optimization : Lowering temperature to 40°C reduces side reactions like bromine displacement on the phenyl ring .
- Catalyst selection : Using Pd/C instead of homogeneous catalysts minimizes dehalogenation by-products .
- In-situ monitoring : Real-time FTIR tracks intermediate formation (e.g., oxoacetate esters) to adjust reagent stoichiometry .
Q. How can computational methods aid in mechanistic studies of its reactivity?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict reaction pathways. For example:
- Nucleophilic aromatic substitution : Activation energy barriers for bromine displacement by amines correlate with experimental yields .
- Tautomer stability : Keto forms are energetically favored over enol forms by ~15 kcal/mol, aligning with NMR observations .
Q. What analytical challenges arise in quantifying degradation products?
Q. How does the bromine substituent influence bioactivity or coordination chemistry?
- Biological assays : The bromine atom enhances binding to hydrophobic enzyme pockets (e.g., kinase inhibitors) due to its van der Waals radius .
- Coordination studies : Bromine participates in weak halogen bonding with metal ions (e.g., Cu²⁺), as shown by SC-XRD and UV-Vis spectroscopy .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
